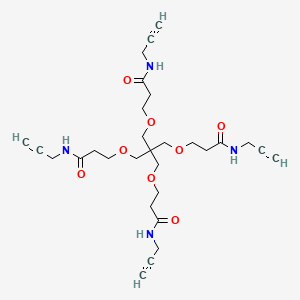![molecular formula C13H20BrN3 B13712153 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is a chemical compound with the molecular formula C12H18BrN3 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a piperidine ring through a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine typically involves the reaction of 6-bromo-3-pyridylmethyl chloride with N,N-dimethyl-4-piperidinamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridylmethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced derivatives, such as piperidine analogs.
Applications De Recherche Scientifique
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can act as an agonist or antagonist, depending on the nature of the target and the specific binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(6-Bromo-3-pyridyl)methyl]-4-ethylpiperazine
- 1-[(6-Bromo-3-pyridyl)methyl]-4-methylpiperazine
- 1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine
Uniqueness
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group on the piperidine ring enhances its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C13H20BrN3 |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-[(6-bromopyridin-3-yl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H20BrN3/c1-16(2)12-5-7-17(8-6-12)10-11-3-4-13(14)15-9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Clé InChI |
JVCUWEZSJWDLIA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(CC1)CC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


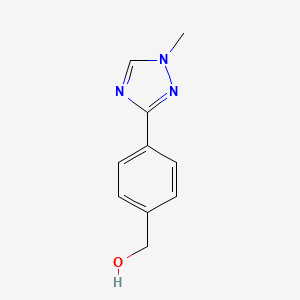
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
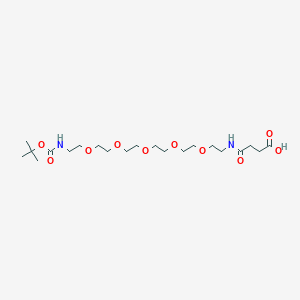
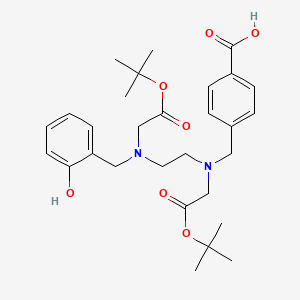
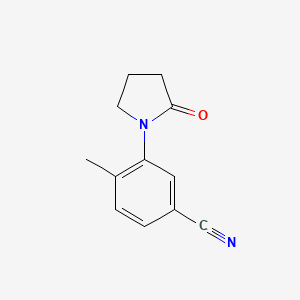

![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
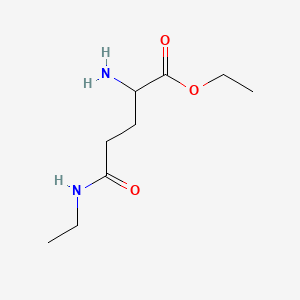
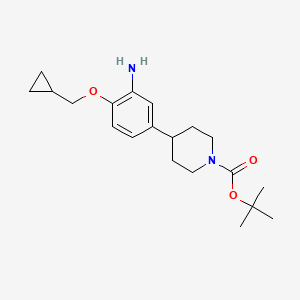
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
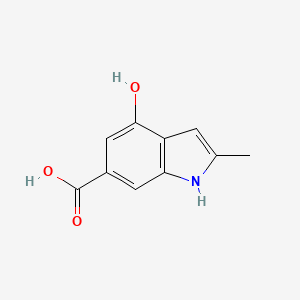
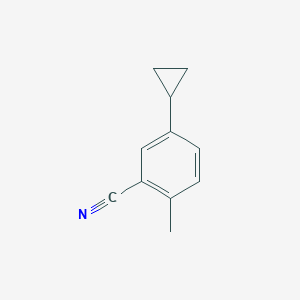
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
